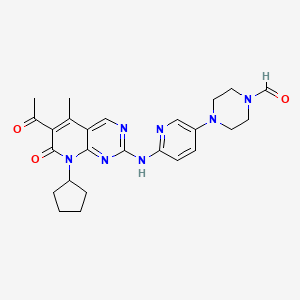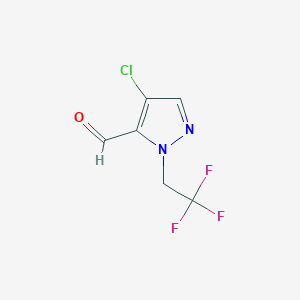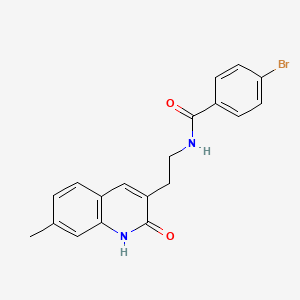![molecular formula C14H9ClF3NO2 B2608797 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide CAS No. 369-74-4](/img/structure/B2608797.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide is a compound known for its unique chemical structure and properties. It contains a trifluoromethyl group, which is known to impart significant pharmacological activity. This compound has been studied for various applications in medicinal chemistry, particularly for its potential analgesic properties .
Aplicaciones Científicas De Investigación
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide has been extensively studied for its applications in various fields:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its analgesic and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
Target of Action
The primary target of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide is the p300 histone acetyltransferase (HAT) activity . The p300 HAT is a crucial component in the regulation of gene expression, playing a significant role in cellular processes such as proliferation, differentiation, and apoptosis .
Mode of Action
This compound selectively activates the p300 HAT activity . It directly binds to p300, leading to an enhancement in the p300 HAT activity . This interaction results in changes in the acetylation status of histones, thereby influencing the transcription of certain genes .
Biochemical Pathways
The activation of p300 HAT by this compound affects the chromatin structure and the transcriptional activity of several genes . The downstream effects include alterations in cellular processes such as cell cycle progression, differentiation, and apoptosis .
Result of Action
The activation of p300 HAT by this compound leads to changes at the molecular and cellular levels. These changes include alterations in gene expression patterns, which can influence various cellular processes such as cell growth, differentiation, and apoptosis .
Safety and Hazards
Direcciones Futuras
The future directions for N-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide research could involve further exploration of its therapeutic potential, particularly in the treatment of cognitive dysfunction and related disorders . Additionally, the development of novel derivatives and exploration of their properties and applications could be a promising area of research .
Análisis Bioquímico
Biochemical Properties
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activity. It has been shown to interact with histone acetyltransferase p300, a key enzyme involved in chromatin remodeling and gene expression regulation . The compound activates the histone acetyltransferase activity of p300/EP300/E1A binding protein, leading to alterations in chromatin acetylation . This interaction highlights the compound’s potential as a therapeutic agent for treating cognitive dysfunction and neurodegenerative diseases .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to induce apoptosis in certain cell types by modulating the acetylation of the p53 protein . This modulation affects the cell’s ability to undergo programmed cell death, which is crucial for maintaining cellular homeostasis and preventing the proliferation of damaged cells. Additionally, the compound’s impact on chromatin acetylation can lead to changes in gene expression patterns, further influencing cellular function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. The compound activates histone acetyltransferase p300 by binding to its active site, enhancing its enzymatic activity . This activation leads to increased acetylation of histone proteins, resulting in a more relaxed chromatin structure and enhanced gene transcription . The compound’s ability to modulate p300 activity underscores its potential as a tool for studying gene regulation and epigenetic modifications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, with minimal degradation over extended periods . Long-term studies have shown that its effects on cellular function can persist, with sustained alterations in gene expression and chromatin acetylation observed in both in vitro and in vivo models . These findings suggest that the compound’s impact on cellular processes is both stable and long-lasting.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to enhance cognitive function and reduce symptoms of neurodegenerative diseases . At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications to maximize benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with histone acetyltransferase p300 . The compound’s activation of p300 leads to increased acetylation of histone proteins, which in turn affects metabolic flux and metabolite levels within the cell . Additionally, the compound may interact with other enzymes and cofactors involved in chromatin remodeling and gene expression regulation, further influencing cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects. The compound’s distribution within tissues is influenced by its chemical properties, including its solubility and affinity for specific biomolecules .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which are crucial for its activity and function. The compound is primarily localized to the nucleus, where it interacts with histone acetyltransferase p300 and other chromatin-associated proteins . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific nuclear compartments . The compound’s presence in the nucleus allows it to modulate chromatin structure and gene expression effectively.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide typically involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with salicylic acid derivatives under specific conditions. One common method includes the use of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions but optimized for higher yields and purity. The process may include steps like recrystallization and purification using chromatography techniques to ensure the final product meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of hydroxyl derivatives.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[4-chloro-3-(trifluoromethyl)phenyl]-4-piperidinol
- N-(4-chloro-3-trifluoromethyl-phenyl)-2-ethoxy-benzamide (CTPB)
Uniqueness
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide is unique due to its specific trifluoromethyl group, which imparts significant pharmacological activity. This makes it distinct from other similar compounds that may lack this functional group or have different substituents .
Propiedades
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3NO2/c15-11-6-5-8(7-10(11)14(16,17)18)19-13(21)9-3-1-2-4-12(9)20/h1-7,20H,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXSJAPIEXXAEKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(1-methyl-1H-indol-3-yl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2608717.png)


![4-{[(4-Fluorophenyl)imino]methyl}phenyl 4-chlorobenzenesulfonate](/img/structure/B2608722.png)
![2-methyl-N-{2-[3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide](/img/structure/B2608723.png)
![N-(2-Chlorophenyl)-3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carboxamide](/img/structure/B2608725.png)
![(2S)-2-{[(4-chlorophenyl)methyl]amino}propanoic acid](/img/structure/B2608726.png)

![N-{[1-(4-fluorophenyl)cyclopropyl]methyl}-N'-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2608732.png)
![2-[3'-(3,4-difluorophenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2608735.png)

